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Introduction and Rationale

Butenafine hydrochloride is a potent benzylamine antifungal agent with superior fungicidal activity
compared to other antifungal drugs like terbinafine. It acts by inhibiting fungal squalene epoxidase,
disrupting ergosterol synthesis in fungal cell membranes. However, its therapeutic potential is limited by
poor aqueous solubility and low permeability across the stratum corneum, resulting in suboptimal
bioavailability when administered conventionally. Nanosponge technology presents an innovative approach
to overcome these limitations by encapsulating butenafine within a porous, polymeric network at the
nanoscale, enabling enhanced solubility, sustained release, and improved skin permeation. These
nanosponges can be incorporated into topical gel formulations for easier application and enhanced
residence time at the infection site, potentially revolutionizing the treatment of superficial fungal infections
like dermatophytoses. The following application notes provide detailed protocols for the preparation,
characterization, and evaluation of butenafine-loaded nanosponges, offering researchers a comprehensive

framework for developing enhanced antifungal formulations [1] [2].

Formulation Composition and Optimization
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Component Selection and Rationale

Table 1: Key components of butenafine-loaded nanosponges

Component

Function

Specific Types Used

Concentration
Range

Butenafine HCI

Ethyl Cellulose

Polyvinyl Alcohol
(PVA)

Dichloromethane

Deionized Water

The selection of ethyl cellulose as the primary polymer is based on its excellent film-forming properties,
biodegradability, and ability to control drug release through its hydrophobic nature. Polyvinyl alcohol (PVA)
serves as a critical stabilizer during the emulsification process, preventing particle aggregation and ensuring
uniform nanosponge formation. The concentration of PVA (0.3% w/v) has been optimized to provide
sufficient stabilization without adversely affecting the encapsulation efficiency or particle size.
Dichloromethane is selected as the organic solvent due to its excellent solubilizing capacity for both

butenafine and ethyl cellulose, with appropriate volatility to facilitate solvent evaporation during processing

[1][2].

Optimized Formulation Parameters

Active pharmaceutical
ingredient

Rate-retarding polymer

Surfactant/Stabilizer

Organic solvent

Aqueous phase

Crystalline powder

Various molecular

weights

85,000-124,000 MW

HPLC grade

Table 2: Optimized formulation characteristics for butenafine nanosponges

100 mg per batch

100-250 mg

0.3% wi/v

20 mL

100 mL
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Optimized Polydispersity .
Parameter Significance

Result Index
Particle Size 543 £ 0.67 nm 0.330 £0.02 Impacts permeation and

stability

Zeta Potential -33.8 £ 0.89 mV - Indicates colloidal stability
Entrapment 71.3+£0.34% - Reflects drug loading capacity
Efficiency
Drug Loading 22.8+£0.67% - Therapeutic relevance

Shape & Morphology  Spherical, porous

Confirmed by SEM

The optimized formulation (BNS3) demonstrates excellent physicochemical properties suitable for topical
application. The particle size of approximately 543 nm is ideal for skin permeation, as nanoparticles in this
range can effectively traverse the stratum corneum barriers. The high negative zeta potential (-33.8 mV)
indicates excellent colloidal stability through electrostatic repulsion, preventing aggregation during storage.
The entrapment efficiency of 71.3% demonstrates the formulation's capacity to successfully incorporate the
drug, while the drug loading of 22.8% ensures therapeutic efficacy. Physicochemical characterization
including FTIR, DSC, and XRD analyses confirmed polymer-drug compatibility and the transformation of
crystalline butenafine to an amorphous state within the nanosponge matrix, which contributes to enhanced

solubility and release characteristics [1] [2].

Preparation Protocol

Step-by-Step Methodology

The preparation of butenafine-loaded nanosponges follows the emulsion solvent evaporation technique,
which provides reproducible results with controllable particle size and distribution. Begin by preparing the
organic phase: dissolve 100 mg of butenafine HCl and 200 mg of ethyl cellulose in 20 mL of
dichloromethane with continuous stirring until complete dissolution is achieved. Simultaneously, prepare the

aqueous phase by dissolving 0.3% w/v of PVA in 100 mL of deionized water with heating if necessary to
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facilitate dissolution. The emulsification process is critical: add the organic phase dropwise into the aqueous
phase while subjecting the mixture to probe sonication at 65% power for 3 minutes using 10-second on-off
cycles to prevent overheating. Transfer the emulsion to a thermostatically controlled magnetic stirrer and
maintain continuous stirring at 1000 rpm for 24 hours at room temperature to allow complete evaporation of
the organic solvent. Collect the formed nanosponges by ultracentrifugation at 16,900x g and 4°C for 30
minutes, then wash three times with ultra-purified water to remove excess PVA. The final product can be
lyophilized for long-term storage or immediately characterized and incorporated into gel formulations [1]

[2].

Preparation Workflow
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Characterization Methods

Comprehensive Analytical Techniques

Table 3: Characterization techniques for butenafine-loaded nanosponges

Characterization

Methodology

Key Outcomes

Particle Size & PDI

Zeta Potential

Entrapment Efficiency

Surface Morphology

Crystallinity

Thermal Behavior

Chemical
Compatibility

In Vitro Drug Release

Dynamic light scattering

Electrophoretic mobility

UV spectroscopy of supernatant

Scanning Electron Microscopy
(SEM)

X-ray Diffraction (XRD)

Differential Scanning Calorimetry
(DSC)

Fourier Transform Infrared (FTIR)

Dialysis membrane method

Size distribution and homogeneity

Surface charge and stability
prediction

Drug loading capacity

Particle shape and surface
characteristics

Physical state of encapsulated drug

Polymer-drug interactions

Drug-polymer interactions

Release kinetics and mechanism

Particle size and zeta potential are determined using dynamic light scattering and laser Doppler

anemometry, respectively. For accurate measurement, dilute the nanosponge dispersion appropriately with

deionized water to avoid multiple scattering effects. Entrapment efficiency is calculated by measuring the

concentration of unentrapped drug in the supernatant after centrifugation. Specifically, measure the

absorbance of the supernatant at 254 nm using UV spectroscopy and compare against a standard calibration

curve. Surface morphology examination using SEM requires sample preparation by gold sputtering to

enhance conductivity, revealing the spherical and porous nature of the nanosponges. Physicochemical
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characterization including FTIR, DSC, and XRD analyses provides critical information about the solid-
state properties of the drug within the nanosponge matrix, confirming the transformation from crystalline to
amorphous state and verifying the absence of incompatible interactions between butenafine and the

polymeric components [1] [2] [3].

Characterization Workflow
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Gel Formulation and Evaluation

Carbopol-Based Gel Incorporation

The conversion of butenafine-loaded nanosponges into a topical gel formulation enhances application
convenience and provides improved residence time on the skin. To prepare the gel base, disperse 1% w/w of
Carbopol 934 in deionized water with continuous stirring at 800-1000 rpm until a homogeneous dispersion
forms. Allow the dispersion to stand for 1-2 hours to ensure complete hydration of the polymer. Neutralize
the carbopol dispersion by adding triethanolamine dropwise until a translucent gel forms with pH between
5.5 and 6.5, which is compatible with skin physiology. Incorporate the optimized butenafine nanosponges

(equivalent to 1% w/w of butenafine) into the carbopol gel base using gentle mixing to avoid disruption of
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the nanosponge structure. Evaluate the final gel formulation for physicochemical parameters including
viscosity, spreadability, pH, and drug content homogeneity. The resulting nanosponge-based gel
demonstrates ideal characteristics for topical application, including appropriate viscosity (3454-3678 cps),
spreadability (40-66 g/cm/sec), and pH (5.2-5.7), ensuring patient comfort while maintaining therapeutic
efficacy [1] [4].

Gel Characterization Parameters

Table 4: Evaluation parameters for nanosponge-based gel

Parameter Method Target Specification
Viscosity Rotational viscometer 3454-3678 cps
Spreadability Parallel plate method 40-66 g/cm/sec

pH Digital pH meter 5.5-6.5

Drug Content HPLC analysis 95-105% of labeled claim
In Vitro Release Franz diffusion cell Sustained release over 24h
Skin Irritation HET-CAM test Irritation score <1

Antifungal Activity Agar diffusion method Zone of inhibition comparable to conventional gel

The theological properties of the gel are critical for both application and performance. Viscosity
measurements should be conducted at different shear rates to characterize the flow behavior, with ideal gels
exhibiting pseudoplastic flow (shear-thinning) for easy spreadability yet sufficient viscosity at rest to prevent
dripping. Spreadability is determined by placing a fixed quantity of gel between two glass plates and
measuring the spreading diameter after applying a standard weight, with higher values indicating better
spreadability. The pH of the gel should be maintained in the slightly acidic range (5.5-6.5) to match skin pH
and minimize irritation potential. Drug content uniformity ensures consistent dosing, determined by
dissolving a known quantity of gel in suitable solvent and analyzing butenafine content using HPLC with

detection at 254 nm. The developed butenafine nanosponge gel demonstrates significantly enhanced
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performance compared to conventional gel formulations, with sustained release characteristics and improved

antifungal efficacy against pathogenic fungal strains [1] [4].

Performance Assessment

Drug Release and Permeation Studies

The drug release profile of butenafine from nanosponge-based gels follows the Higuchi model, indicating
diffusion-controlled release kinetics. Studies demonstrate approximately 89.90 + 0.87% drug release over 24
hours, significantly more sustained than conventional formulations. The release mechanism follows
anomalous non-Fickian transport, suggesting a combination of diffusion and polymer relaxation
mechanisms. Permeation studies using Franz diffusion cells demonstrate a flux rate of 0.18 mg/cm?/h,
representing enhanced skin permeation compared to conventional butenafine formulations. The permeation
enhancement ratio for nanosponge formulations is approximately 3.4-fold compared to pure drug
dispersion, attributed to the nanoscale size and intimate contact with the stratum corneum. These release
characteristics are clinically significant as they ensure sustained antifungal activity at the infection site,
potentially allowing for less frequent application and improved patient compliance in the treatment of

chronic fungal infections [1] [5].

Antimicrobial Efficacy and Safety Assessment

Antifungal activity assessment against pathogenic fungal strains including Candida albicans and
Aspergillus niger demonstrates significantly enhanced efficacy of butenafine-loaded nanosponges compared
to conventional formulations. The zone of inhibition for nanosponge-based gels is substantially larger than
that of conventional gels at equivalent concentrations, confirming the superior antimicrobial performance.
The minimum inhibitory concentration (MIC) values against dermatophytes are significantly lower for
nanosponge formulations, indicating enhanced potency. Safety evaluation through skin irritation studies
(HET-CAM test) reveals excellent tolerability with negligible irritation potential (irritation score of 0.17,
well below the threshold for non-irritants). Stability studies conducted under ICH guidelines (4°C, 25°C,

and 40°C for 3 months) demonstrate no significant changes in physicochemical parameters, drug content, or
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release characteristics, indicating robust formulation stability under recommended storage conditions [1] [6]

[5].

Applications and Conclusion

The development of butenafine-loaded nanosponges represents a significant advancement in topical
antifungal therapy, effectively addressing the limitations of conventional formulations. The versatile
application potential of this technology extends beyond butenafine to other poorly soluble antifungal
agents, providing a platform for enhanced dermal delivery. The quality by design (QbD) approach to
formulation development ensures reproducible performance and facilitates scale-up from laboratory to
industrial production. Future research directions should focus on in vivo efficacy studies in appropriate
animal models, long-term stability assessment, and exploration of targeted delivery approaches for deeper
skin infections. The protocols outlined in these application notes provide researchers with a comprehensive
framework for developing optimized butenafine nanosponge formulations with enhanced therapeutic

potential for the effective management of superficial fungal infections [1] [2] [3].

Need Custom Synthesis?
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Loaded Nanosponges for Topical Antifungal Therapy]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b567747#butenafine-loaded-nanosponges-preparation-

characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 11/11 Tech Support


https://www.smolecule.com/products/b567747#butenafine-loaded-nanosponges-preparation-characterization
https://www.smolecule.com/products/b567747#butenafine-loaded-nanosponges-preparation-characterization
https://www.smolecule.com/products/b567747#butenafine-loaded-nanosponges-preparation-characterization
https://www.smolecule.com/products/b567747#butenafine-loaded-nanosponges-preparation-characterization
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s567747?utm_src=pdf-bulk
https://www.smolecule.com/products/s567747?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

